2-(Dimethylamino)ethanolhydrochlorid

Übersicht

Beschreibung

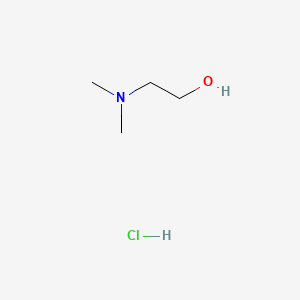

2-(Dimethylamino)ethanol hydrochloride, also known as dimethylethanolamine (DMAE), is an organic compound with both amine and alcohol substituents . It is a colorless viscous liquid used in skin care products for improving skin tone and also taken orally as a nootropic . It is prepared by the ethoxylation of dimethylamine .

Synthesis Analysis

The synthesis of 2-(Dimethylamino)ethanol hydrochloride involves taking dimethylethanolamine as a raw material and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride under an ice water bath condition . The temperature is controlled at 5-15°C. After the reaction, absolute ethyl alcohol is added for a reflux reaction for 1 hour. The product is then filtered and dried to obtain the finished product .Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)ethanol hydrochloride can be represented by the linear formula: C4H12ClNO . The molecular weight is 125.599 . The compound has a dipole moment of 2.56 D, with a, b, and c components (D) of 2.27 (2), 0.3 (1), and 1.16 (5), respectively .Chemical Reactions Analysis

2-(Dimethylamino)ethanol hydrochloride, being an amine, can neutralize acids to form salts plus water. These acid-base reactions are exothermic . The compound may react vigorously with oxidizing materials .Physical And Chemical Properties Analysis

2-(Dimethylamino)ethanol hydrochloride is a clear colorless liquid with a fishlike odor . It has a density of 0.886 g/mL at 20 °C (lit.) . It is hygroscopic and holds traces of water tenaciously . It is partially soluble in water and less dense than water .Wissenschaftliche Forschungsanwendungen

Stimuli-Responsive Polymersome

Polymersome aus Poly[2-(dimethylamino)ethylmethacrylat]-b-Polystyrol werden für ihr Potenzial in Medikamententrägersystemen oder als Nanoreaktoren untersucht . Diese Polymersome reagieren auf Veränderungen des pH-Werts und der Temperatur, was sie möglicherweise entscheidend für Zellen unter verschiedenen physiologischen und pathologischen Bedingungen macht . Sie haben einen hydrophilen inneren Kern und einen Durchmesser von etwa 80 nm .

Gentransfer

Polymersome mit dualer Reizantwort (d. h. pH-Wert und Temperatur) können eine Plattform für den Gentransfer sein . Die Polymersome können DNA einkapseln und schützen und sie dann als Reaktion auf spezifische Reize freisetzen .

Nanoreaktoren

Die Polymersome können auch als Nanoreaktoren fungieren . Sie können Reaktanten in ihrem wässrigen Inneren einkapseln und chemische Reaktionen in einer kontrollierten Umgebung durchführen .

Ligand in der Kupfer-katalysierten Aminierung

2-Dimethylaminoethanol (Deanol, DMAE) kann als Ligand in der Kupfer-katalysierten Aminierung von Arylbromiden und -iodiden eingesetzt werden . Dieser Prozess ist wichtig bei der Synthese komplexer organischer Moleküle.

Zwischenprodukt für die organische Synthese

2-Chlor-N,N-Dimethylethylamin wird häufig als Zwischenprodukt und Ausgangsreagenz für die organische Synthese verwendet . Es spielt eine entscheidende Rolle bei der Synthese verschiedener organischer Verbindungen.

Synthese von Bepheniumhydroxynaphthoat, Diltiazem, Mepyramin und Phenyltoloxamin

Diese Verbindung dient als Zwischenprodukt für die Synthesen von Bepheniumhydroxynaphthoat, Diltiazem, Mepyramin und Phenyltoloxamin . Dies sind alles wichtige pharmazeutische Verbindungen mit verschiedenen therapeutischen Anwendungen.

Wirkmechanismus

Target of Action

2-(Dimethylamino)ethanol hydrochloride, also known as Deanol, is primarily targeted towards the central nervous system . It is known to interact with cholinergic receptors, as it is a precursor to acetylcholine .

Mode of Action

Deanol’s mode of action is believed to be related to its role as a precursor to acetylcholine, a neurotransmitter that is involved in many functions including muscle control, sleep, and cognition . By increasing the levels of acetylcholine, Deanol could potentially enhance the communication between nerve cells, improve brain function, and have a positive effect on mood and mental alertness .

Biochemical Pathways

It is metabolized in the liver and is believed to increase the synthesis of acetylcholine in the brain . This could potentially affect various cognitive functions, as acetylcholine plays a key role in many cognitive processes including memory and learning.

Pharmacokinetics

It is known that after oral administration, it is absorbed and transported to the brain where it can cross the blood-brain barrier . Once in the brain, it can be converted into choline and then acetylcholine

Result of Action

The increase in acetylcholine levels in the brain due to the action of Deanol could potentially lead to improved cognitive function, enhanced memory, and increased mental alertness . It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Action Environment

The efficacy and stability of Deanol can be influenced by various environmental factors. For example, factors such as pH can affect the stability of the compound . Furthermore, individual factors such as the user’s age, health status, and presence of other medications can also influence the compound’s action and efficacy. More research is needed to fully understand these influences.

Safety and Hazards

Inhalation of the vapor or mist of 2-(Dimethylamino)ethanol hydrochloride can cause irritation to the upper respiratory tract . It is extremely irritating and may cause permanent eye injury. It is corrosive and will cause severe skin damage with burns and blistering . Ingestion may cause damage to the mucous membranes and gastrointestinal tract .

Biochemische Analyse

Biochemical Properties

2-(Dimethylamino)ethanol hydrochloride is a precursor of choline . Choline is involved in a series of reactions that form acetylcholine, a chemical that is found in the brain and other areas of the body . Acetylcholine is a neurotransmitter that helps nerve cells communicate .

Cellular Effects

The presence of 2-(Dimethylamino)ethanol hydrochloride in the body might increase the production of acetylcholine, which is involved in brain and nervous system function . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can be converted into choline in the body . Having more choline in the body might increase the production of acetylcholine, which is involved in brain and nervous system function .

Eigenschaften

IUPAC Name |

2-hydroxyethyl(dimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHSJERLYWNLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2498-25-1 | |

| Record name | Dimethylaminoethanol-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669885.png)

![N'-[4-[[4-[Hydroxybis[4-(trifluoromethyl)phenyl]methyl]-1-piperidinyl]methyl]phenyl]-N,N-dimethyl-urea](/img/structure/B1669889.png)

![[(2R,3R,4R,5S)-2-(benzoyloxymethyl)-5-[(2R,3R,4R,5R)-5-(benzoyloxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-yl]oxy-4-phenylmethoxyoxolan-3-yl] 4-nitrobenzoate](/img/structure/B1669896.png)

![Ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669904.png)